Benzyl 1-ethylsulfonylpiperidine-4-carboxylate
Description
Benzyl 1-ethylsulfonylpiperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Properties
IUPAC Name |
benzyl 1-ethylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-2-21(18,19)16-10-8-14(9-11-16)15(17)20-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUKQPODBURLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-ethylsulfonylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with benzyl and ethylsulfonyl groups. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with benzyl chloride and ethylsulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-ethylsulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 1-ethylsulfonylpiperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 1-ethylsulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine moiety is known to bind to cholinesterase receptors, inhibiting their activity and affecting neurotransmission . This interaction is facilitated by the compound’s ability to fit into the active site of the enzyme, forming stable complexes with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzylpiperidine-4-carboxylate: Similar structure but lacks the ethylsulfonyl group.
Benzyl 1-methylsulfonylpiperidine-4-carboxylate: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
Uniqueness
Benzyl 1-ethylsulfonylpiperidine-4-carboxylate is unique due to the presence of both benzyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
